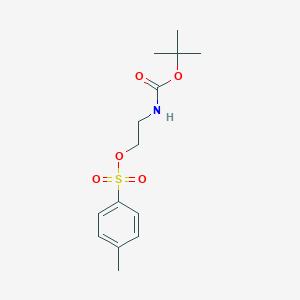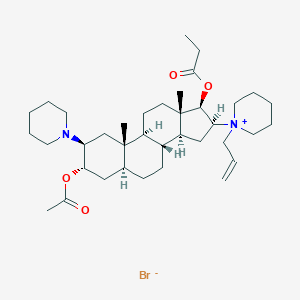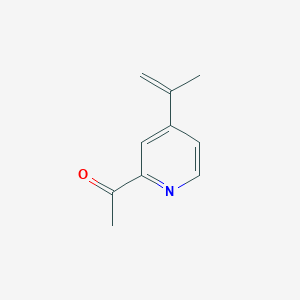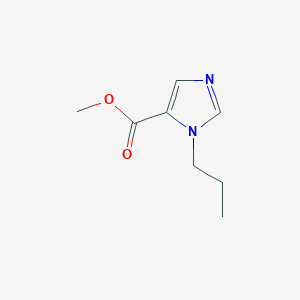
methyl 1-propyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-propyl-1H-imidazole-5-carboxylate (MPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole carboxylates and is synthesized using specific chemical reactions. MPIC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Methyl 1-propyl-1H-imidazole-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl 1-propyl-1H-imidazole-5-carboxylate has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In material science, methyl 1-propyl-1H-imidazole-5-carboxylate has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, methyl 1-propyl-1H-imidazole-5-carboxylate has been used as a ligand in various catalytic reactions.
Mécanisme D'action
The mechanism of action of methyl 1-propyl-1H-imidazole-5-carboxylate is not fully understood, but it is believed to be related to its ability to interact with specific receptors or enzymes in the body. In medicinal chemistry, methyl 1-propyl-1H-imidazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. methyl 1-propyl-1H-imidazole-5-carboxylate has also been shown to interact with opioid receptors, which are involved in the regulation of pain.
Effets Biochimiques Et Physiologiques
Methyl 1-propyl-1H-imidazole-5-carboxylate has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, methyl 1-propyl-1H-imidazole-5-carboxylate has been shown to reduce inflammation and pain. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In material science, methyl 1-propyl-1H-imidazole-5-carboxylate has been used to synthesize MOFs with unique properties, such as high surface area and tunable pore size. In catalysis, methyl 1-propyl-1H-imidazole-5-carboxylate has been used as a ligand in various catalytic reactions, leading to increased reaction rates and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-propyl-1H-imidazole-5-carboxylate has several advantages and limitations for laboratory experiments. One advantage is its ability to form inclusion complexes with various drugs, which can enhance drug delivery. Another advantage is its use as a ligand in catalytic reactions, leading to increased reaction rates and selectivity. However, methyl 1-propyl-1H-imidazole-5-carboxylate has limitations in terms of its stability and solubility, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 1-propyl-1H-imidazole-5-carboxylate. In medicinal chemistry, further research can be conducted to investigate its potential as a drug delivery agent and its interactions with specific receptors or enzymes in the body. In material science, further research can be conducted to synthesize MOFs with unique properties using methyl 1-propyl-1H-imidazole-5-carboxylate as a building block. In catalysis, further research can be conducted to explore the use of methyl 1-propyl-1H-imidazole-5-carboxylate as a ligand in various catalytic reactions. Overall, the study of methyl 1-propyl-1H-imidazole-5-carboxylate has the potential to lead to new discoveries and applications in various scientific fields.
Méthodes De Synthèse
The synthesis of methyl 1-propyl-1H-imidazole-5-carboxylate involves a series of chemical reactions that include the condensation of ethyl cyanoacetate and propylamine to form ethyl 2-propyl-2-imidazoline-4,5-dicarboxylate. This intermediate compound is then reacted with methyl iodide to form methyl 1-propyl-1H-imidazole-5-carboxylate. The reaction is carried out under specific conditions and requires the use of appropriate catalysts and solvents.
Propriétés
Numéro CAS |
149096-33-3 |
|---|---|
Nom du produit |
methyl 1-propyl-1H-imidazole-5-carboxylate |
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 3-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-6-9-5-7(10)8(11)12-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
KPVOYVGXWJOQDK-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC=C1C(=O)OC |
SMILES canonique |
CCCN1C=NC=C1C(=O)OC |
Synonymes |
1H-Imidazole-5-carboxylicacid,1-propyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



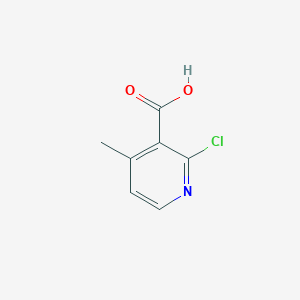
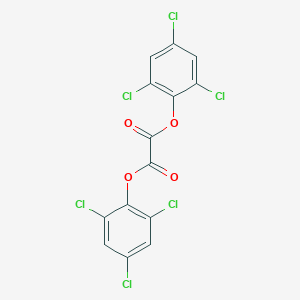
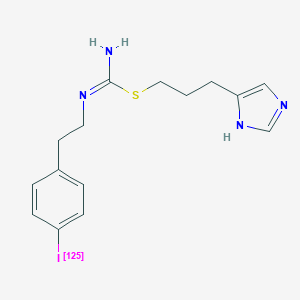
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
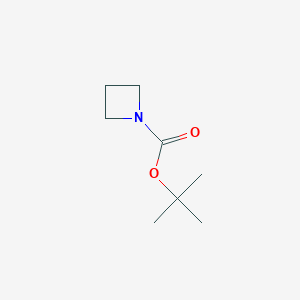
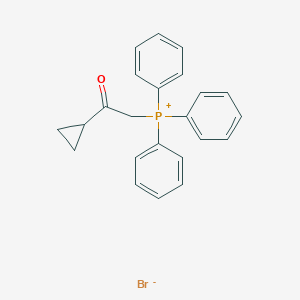
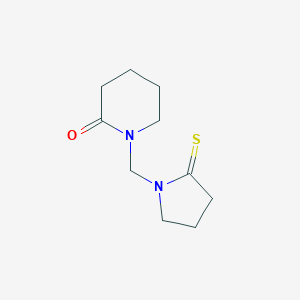
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
